o,o-Bis(diethoxyphosphoryl)calix[4]arene
CAS No.:
Cat. No.: VC3232559
Molecular Formula: C36H42O8P2
Molecular Weight: 664.7 g/mol
* For research use only. Not for human or veterinary use.
![o,o-Bis(diethoxyphosphoryl)calix[4]arene -](/images/structure/VC3232559.png)
Specification
Molecular Formula | C36H42O8P2 |
---|---|
Molecular Weight | 664.7 g/mol |
IUPAC Name | 26,28-bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol |
Standard InChI | InChI=1S/C36H42O8P2/c1-5-41-45(39,42-6-2)35-29-17-11-18-30(35)22-26-14-10-16-28(34(26)38)24-32-20-12-19-31(36(32)46(40,43-7-3)44-8-4)23-27-15-9-13-25(21-29)33(27)37/h9-20,37-38H,5-8,21-24H2,1-4H3 |
Standard InChI Key | NAWNFURBBOOYPF-UHFFFAOYSA-N |
Canonical SMILES | CCOP(=O)(C1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)P(=O)(OCC)OCC)O)OCC |
Introduction
Chemical Properties and Structure
O,O-Bis(diethoxyphosphoryl)calix arene possesses distinct chemical and physical properties that define its behavior and applications. The fundamental characteristics of this compound include:
The molecular structure features a calix arene core with two diethoxyphosphoryl groups (P(O)(OEt)2) attached to phenolic oxygen atoms, typically at the 1,3-positions (distal arrangement) . This arrangement creates a molecule with well-defined spatial characteristics and specific binding properties. The phosphoryl groups contain phosphorus atoms bonded to three oxygen atoms, with two of these oxygen atoms further connected to ethyl groups.
The calixarene adopts a cone conformation, which is crucial for its host-guest chemistry applications . This conformation creates a well-defined cavity capable of accommodating various guest molecules, particularly metal cations that can interact with the electron-rich oxygen atoms of the phosphoryl groups.
Synthesis Methods
The synthesis of O,O-Bis(diethoxyphosphoryl)calix arene involves selective functionalization of the parent calix arene through a series of carefully controlled reactions. A typical synthetic route includes:
Basic Synthetic Pathway
The primary synthetic approach involves the reaction of p-tert-butylcalix arene with chlorodiethoxyphosphine oxide (ClPO(OEt)2) in the presence of a suitable base. The specific procedure described in the literature involves refluxing p-tert-butylcalix arene with ClPO(OEt)2 in the presence of potassium carbonate (K2CO3) in acetonitrile for 14 hours, which affords the 1,3-diphosphoester derivative in approximately 80% yield .
The selective functionalization at the 1,3-positions (distal) is directed by both electronic and steric factors, leading to a product with a specific substitution pattern. This selectivity is crucial for the final properties and applications of the compound.
Further Functionalization
The initial O,O-Bis(diethoxyphosphoryl)calix arene can undergo further functionalization at the remaining phenolic positions. For example, the compound can be reacted with BrCH2COOEt under similar conditions to produce derivatives with ethylacetate groups at the 2,4-positions, creating a tetra-substituted calixarene with enhanced functionality .
This step-wise functionalization strategy allows for the precise control of the substitution pattern, enabling the development of calixarenes with tailored properties for specific applications.
Conformational Analysis
Calixarenes, including O,O-Bis(diethoxyphosphoryl)calix arene, can adopt various conformations due to the rotation around the sigma bonds connecting the phenolic units. For calix arenes, four principal conformations are possible: cone, partial cone, 1,2-alternate, and 1,3-alternate.
O,O-Bis(diethoxyphosphoryl)calix arene predominantly adopts a cone conformation, which is stabilized by the presence of the phosphoryl groups . This conformational preference arises from a combination of factors:
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Intramolecular hydrogen bonding among any remaining phenolic hydroxyl groups
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Steric considerations involving the bulky phosphoryl substituents
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Electronic effects introduced by the phosphoryl groups
The cone conformation is particularly important for the compound's functions as it creates a well-defined cavity suitable for host-guest interactions. X-ray crystallography studies have confirmed this preferred conformation in various diethoxyphosphoryl calixarene derivatives, providing valuable insights into their three-dimensional structures .
Conformational Stability
The presence of the phosphoryl groups enhances the conformational stability of the calixarene by restricting rotation around the ArCH2Ar bonds. This restriction results from a combination of steric hindrance and electronic effects, leading to a molecule with a relatively fixed conformation compared to less substituted calixarenes.
The conformational stability is crucial for applications requiring a well-defined binding pocket, such as selective metal ion recognition and extraction.
Applications in Scientific Research
O,O-Bis(diethoxyphosphoryl)calix arene has several important applications in scientific research, stemming from its unique structural features and chemical properties:
Metal Ion Complexation
One of the most significant properties of O,O-Bis(diethoxyphosphoryl)calix arene is its ability to complex with metal ions . The phosphoryl groups (P=O) provide excellent coordination sites for various metal cations through ion-dipole interactions. The compound has been investigated for its binding capabilities with a range of metal ions, including:
Metal Ion Type | Examples | Binding Characteristics |
---|---|---|
Alkali Metals | Na+, K+, Cs+ | Coordination with phosphoryl oxygen atoms |
Alkaline Earth Metals | Ca2+, Sr2+, Ba2+ | Stronger binding due to higher charge density |
Transition Metals | Cu2+, Ni2+, Zn2+ | Formation of coordination complexes with phosphoryl groups |
Lanthanides | Eu3+, Tb3+, Nd3+ | Strong coordination with potential for luminescent complexes |
Comparison with Related Calixarene Derivatives
To understand the unique properties and applications of O,O-Bis(diethoxyphosphoryl)calix arene, it is valuable to compare it with other calixarene derivatives:
Crystal Structure and Molecular Organization
X-ray crystallographic studies have provided valuable insights into the molecular structure and solid-state organization of O,O-Bis(diethoxyphosphoryl)calix arene and related compounds. These studies confirm the cone conformation and reveal important details about the spatial arrangement of the phosphoryl groups and their potential interactions with guest molecules .
The crystal structure analysis shows that the compound crystallizes in a monoclinic system with space group P21/n. The unit cell parameters are typically around a = 13.56 Å, b = 21.16 Å, c = 21.37 Å, with β = 95.42°, resulting in a cell volume of approximately 6104 ų . These parameters may vary slightly depending on the specific derivative and crystallization conditions.
Future Research Directions
Research on O,O-Bis(diethoxyphosphoryl)calix arene continues to evolve, with several promising directions for future investigations:
Development of Selective Sensors
Further refinement of O,O-Bis(diethoxyphosphoryl)calix arene-based sensors for specific metal ions or organic molecules, particularly through modification of the remaining phenolic positions to enhance selectivity and sensitivity.
Environmental Applications
Investigation of potential applications in environmental remediation, particularly for the selective extraction of toxic or valuable metal ions from industrial waste or natural resources. The strong metal binding properties of the compound make it promising for such applications.
Catalytic Systems
Exploration of catalytic applications, particularly in asymmetric synthesis, by developing chiral variants of O,O-Bis(diethoxyphosphoryl)calix arene that can promote enantioselective transformations. The well-defined spatial arrangement of the phosphoryl groups could provide an excellent platform for the development of novel catalysts.
Hybrid Materials
Development of hybrid materials incorporating O,O-Bis(diethoxyphosphoryl)calix arene into polymers, membranes, or other materials to create systems with specific recognition properties or enhanced functionality.
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